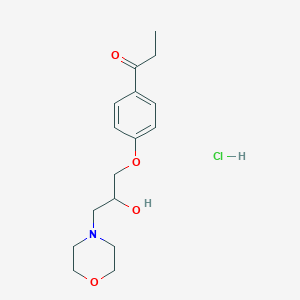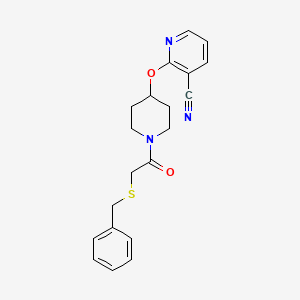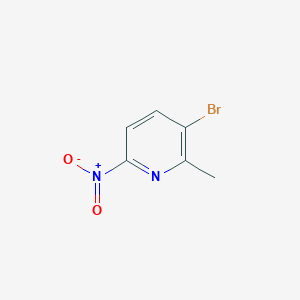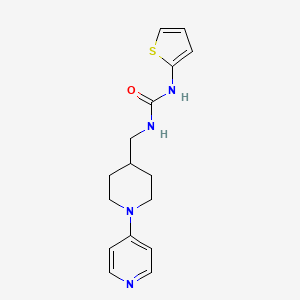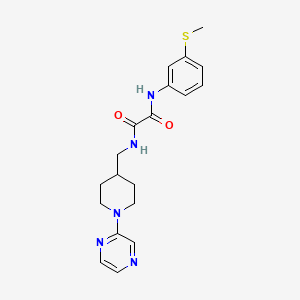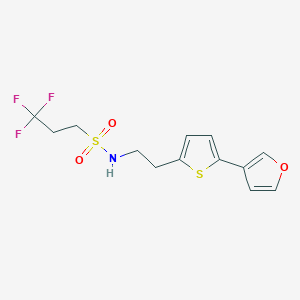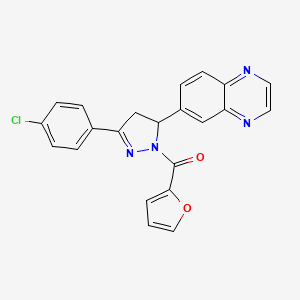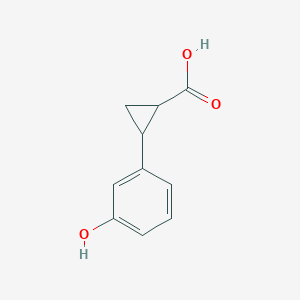
2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as HPCA and has been synthesized using various methods. The purpose of
作用機序
The mechanism of action of 2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid is not fully understood. However, research has shown that HPCA inhibits the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer. HPCA has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
生化学的および生理学的効果
2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. HPCA has also been shown to increase the levels of glutathione (GSH), an antioxidant that plays a key role in the detoxification of ROS. In addition, HPCA has been found to reduce the levels of lactate dehydrogenase (LDH), an enzyme that is released from damaged cells.
実験室実験の利点と制限
One of the advantages of using 2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid in lab experiments is its high purity and stability. HPCA can be synthesized with high yields and purity, which makes it suitable for use in various experiments. However, one of the limitations of using HPCA is its low solubility in water. This can make it difficult to dissolve HPCA in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid. One direction is the development of new drugs based on HPCA for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the mechanism of action of HPCA and its effects on cellular metabolism. Further research is also needed to explore the potential applications of HPCA in other areas, such as agriculture and environmental science.
Conclusion:
In conclusion, 2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid is a chemical compound that has potential applications in the field of medicine. It can be synthesized using various methods and has been shown to exhibit anti-inflammatory and anti-cancer properties. HPCA has several biochemical and physiological effects and can be used in lab experiments. Further research is needed to explore the potential applications of HPCA in other areas and to investigate its mechanism of action.
合成法
2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid can be synthesized using various methods. One of the most common methods is the reaction of 3-hydroxybenzaldehyde with cyclopropanecarboxylic acid in the presence of a catalyst. Another method involves the reaction of 3-bromophenol with cyclopropanecarboxylic acid in the presence of a base. These methods have been used to obtain HPCA with high yields and purity.
科学的研究の応用
2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid has been extensively studied for its potential applications in the field of medicine. Research has shown that HPCA exhibits anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis. HPCA has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. These properties make HPCA a potential candidate for the development of new drugs for the treatment of cancer and inflammatory diseases.
特性
IUPAC Name |
2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9,11H,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZRHXKNIDKRBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone](/img/structure/B2551387.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2551388.png)
![2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one](/img/structure/B2551389.png)
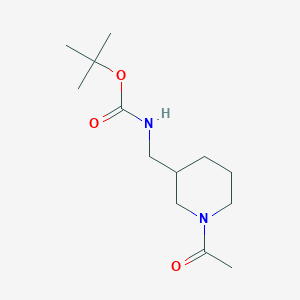
![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2551391.png)
![1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2551392.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2551397.png)
